N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide
Overview
Description
N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide is an organic compound with a complex structure that includes a phenyl ring substituted with hydroxy, iodo, and methoxy groups, and an amide linkage to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the iodo group can result in the formation of a hydrocarbon.
Scientific Research Applications
N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with therapeutic properties.
Medicine: Research into its pharmacological effects could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the iodo group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound shares structural similarities with N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide, particularly in the presence of iodo and methoxy groups on the phenyl ring.
4-hydroxy-3-methoxybenzaldehyde: Another compound with similar functional groups, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and the length of its nonane chain. This unique structure can impart distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28INO3/c1-13(2)8-6-4-5-7-9-16(22)20-12-14-10-11-15(21)18(23-3)17(14)19/h10-11,13,21H,4-9,12H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXXMZFQBWCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=C(C(=C(C=C1)O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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